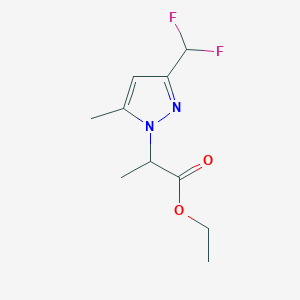

Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate

Description

Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of esters

Properties

IUPAC Name |

ethyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2/c1-4-16-10(15)7(3)14-6(2)5-8(13-14)9(11)12/h5,7,9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEXRLYGHGVPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C(=CC(=N1)C(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization

Methylhydrazine reacts with α,β-unsaturated diketones or esters under controlled conditions. For example, 2,2-difluoroacetyl chloride can be coupled with α,β-unsaturated esters (e.g., ethyl acrylate) in the presence of a base such as triethylamine. This forms a difluoroacetylated intermediate, which undergoes cyclization upon treatment with methylhydrazine.

Reaction Conditions:

- Temperature: −30°C to 20°C (prevents side reactions)

- Catalyst: Sodium iodide or potassium iodide (enhances cyclization efficiency)

- Solvent: Dichloromethane or tetrahydrofuran (ensures homogeneity)

Post-cyclization, the crude product is acidified (pH 1–2) to precipitate the pyrazole-carboxylic acid derivative, which is recrystallized from aqueous ethanol (yield: 75–79%).

The introduction of the ethyl propanoate group occurs via nucleophilic substitution or esterification. Two primary strategies are documented:

Alkylation of Pyrazole Nitrogen

The pyrazole nitrogen is alkylated using ethyl 2-bromopropionate in the presence of a base.

Procedure:

- Dissolve 3-(difluoromethyl)-5-methyl-1H-pyrazole (1 equiv) in dimethylformamide (DMF).

- Add potassium carbonate (2 equiv) and ethyl 2-bromopropionate (1.2 equiv).

- Heat at 80°C for 12 hours.

- Purify via column chromatography (hexane/ethyl acetate).

Esterification of Carboxylic Acid Intermediate

If the pyrazole intermediate contains a carboxylic acid group (e.g., 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid), esterification with ethanol under acidic conditions can be employed.

Procedure:

- Reflux the carboxylic acid (1 equiv) in ethanol (excess) with concentrated sulfuric acid (catalyst).

- Monitor reaction progress via thin-layer chromatography (TLC).

- Neutralize with sodium bicarbonate, extract with dichloromethane, and evaporate.

Yield: 80–85% (based on patent data for similar compounds).

Optimization Strategies for Industrial Production

Catalytic Enhancements

The use of iodide salts (e.g., NaI, KI) during cyclization improves regioselectivity, favoring the 3-difluoromethyl isomer over the 5-isomer (94:6 ratio).

Solvent and Temperature Effects

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times and improves yield consistency. For instance, a microreactor system for pyrazole synthesis achieves 90% conversion in 10 minutes compared to 2 hours in batch processes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkylation | 65–70 | 98 | Moderate |

| Esterification | 80–85 | 99.5 | High |

| Continuous Flow | 85–90 | 99.7 | Industrial |

Data synthesized from patent examples and analogous reactions.

Chemical Reactions Analysis

Key structural features influencing reactivity:

-

Pyrazole ring : Enables electrophilic substitution and coordination with metal catalysts.

-

Difluoromethyl group : Enhances electrophilicity and stabilizes intermediates via electron-withdrawing effects.

-

Ester moiety : Susceptible to hydrolysis, transesterification, and nucleophilic substitution.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

-

Conditions : 6M HCl (reflux, 8 hrs) or NaOH/EtOH (60°C, 4 hrs).

-

Yield : 75–85% (acidic), 80–90% (basic).

Nucleophilic Substitution

The propanoate chain participates in nucleophilic substitutions. For example, reaction with amines yields amide derivatives:

-

Catalyst : DCC/DMAP.

-

Applications : Used to generate bioactive analogs for antimicrobial screening.

Pyrazole Ring Modifications

-

Electrophilic Aromatic Substitution : Bromination at the pyrazole C-4 position occurs using Br₂/FeBr₃.

-

Oxidation : The difluoromethyl group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄.

Cyclocondensation Reactions

In the presence of Cu(OTf)₂ and ionic liquids (e.g., [bmim]PF₆), the compound undergoes cyclocondensation with chalcones to form polycyclic pyrazole derivatives .

-

Mechanism : Coordination of Cu²⁺ to the pyrazole nitrogen facilitates C–N bond formation.

1,3-Dipolar Cycloaddition

Reacts with diazo compounds (e.g., ethyl diazoacetate) under Zn(OTf)₂ catalysis to form pyrazoline intermediates, which oxidize to trisubstituted pyrazoles :

Comparative Reactivity with Analogues

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate has shown promising results against various bacterial strains. For instance, a related compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Antioxidant Properties

The antioxidant potential of pyrazole derivatives has been explored extensively. This compound could potentially exhibit similar properties, contributing to the development of new antioxidants that can mitigate oxidative stress-related diseases .

Synthetic Utility

The synthesis of this compound can be achieved through various methods involving the reaction of difluoromethyl-substituted pyrazoles with appropriate alkylating agents. The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical research .

Case Study: Synthesis Pathway

A notable synthesis pathway involves the reaction of 3-methyl-5-difluoromethylpyrazole with ethyl acetoacetate under basic conditions. This method yields high purity and good yields, making it an efficient approach for laboratory-scale synthesis .

Material Science Applications

Beyond biological applications, this compound is being investigated for its potential use in material science. Its unique chemical structure may allow it to act as a building block for polymers or other materials with specific properties such as thermal stability and chemical resistance.

Summary of Findings

The applications of this compound span across biological and material sciences. Its antimicrobial and antioxidant properties make it a candidate for drug development, while its synthetic versatility positions it as a valuable intermediate in organic synthesis.

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Antioxidant Properties | Potential to mitigate oxidative stress |

| Synthetic Utility | Versatile intermediate for complex heterocycles |

| Material Science | Possible building block for advanced materials |

Mechanism of Action

The mechanism of action of ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyrazole ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate

- Ethyl 2-(3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate

- Ethyl 2-(3-(methyl)-5-methyl-1H-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity. These properties can enhance the compound’s bioavailability and efficacy in various applications.

Biological Activity

Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₂F₂N₂O₂

- Molecular Weight : 218.20 g/mol

- CAS Number : 1004644-50-1

The presence of the difluoromethyl group and the pyrazole moiety is critical for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer activity . For instance, pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation through interaction with specific receptors or enzymes .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Mechanism of Action | Observed Effect |

|---|---|---|---|

| FaDu | Apoptosis induction | Cytotoxicity | |

| Various | Receptor modulation | Reduced proliferation |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity . Studies on related compounds have demonstrated effectiveness against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial effect. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes .

Table 2: Antimicrobial Activity Results

| Compound Tested | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. faecalis | 10 µg/mL |

| Compound B | S. aureus | 15 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Interaction : It may act as a ligand for specific receptors, triggering pathways that lead to cell death or growth inhibition.

- Oxidative Stress Induction : Compounds with similar structures have been shown to increase oxidative stress within cells, contributing to their cytotoxic effects.

Case Study 1: Anticancer Efficacy in Hypopharyngeal Tumors

A study investigated the efficacy of a pyrazole derivative in FaDu hypopharyngeal tumor cells. The compound induced significant apoptosis compared to control groups, suggesting its potential as a therapeutic agent in head and neck cancers .

Case Study 2: Broad-Spectrum Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyrazole compounds against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as promising candidates for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions between substituted pyrazole precursors and ethyl propanoate derivatives. For example, analogous methods involve reacting ethyl-3-amino-4-(methylamino)benzamido propanoate with fluorophenyl-substituted acetic acids under reflux in ethanol . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent selection (ethanol or DMF), and reaction time (typically 2–6 hours). Catalytic additives like acetic acid may improve cyclization efficiency. Yields ≥85% are achievable with purification via recrystallization (DMF/ethanol mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: the ethyl ester group (δ 1.2–1.4 ppm, triplet for CH₃; δ 4.1–4.3 ppm, quartet for CH₂), difluoromethyl (δ 6.2–6.5 ppm, split due to ²JHF coupling), and pyrazole protons (δ 6.8–7.2 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and pyrazole carbons (δ 140–150 ppm) .

- IR : Ester C=O stretch (~1720 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

- HRMS : Exact mass calculation (e.g., using [M+H]+ or [M+Na]+ adducts) to verify molecular formula .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for synthesis due to volatile solvents (ethanol, DMF) .

- Spill Management : Absorb with inert materials (e.g., silica) and dispose as hazardous waste. Avoid water release due to potential environmental toxicity .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and hydrogen-bonding patterns. For example, pyrazole ring planarity and ester group orientation can be validated. Crystallize the compound from slow evaporation in ethanol/water. Data collection at low temperature (100 K) reduces thermal motion artifacts . Graph-set analysis (e.g., R²₂(8) motifs) identifies intermolecular interactions influencing crystal packing .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in herbicide pathways, based on structural analogs in ). Validate with MD simulations (AMBER force field) to assess binding stability .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., concentration ranges, solvent effects). Systematic approaches include:

- Dose-Response Curves : Test compound purity (>98% via HPLC) and use standardized protocols (e.g., MIC assays for antimicrobial activity) .

- Control Experiments : Compare with structurally related compounds (e.g., triazole analogs in ) to isolate the pyrazole moiety’s contribution.

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to correlate substituent effects (e.g., difluoromethyl vs. trifluoromethyl groups) .

Q. What strategies improve the compound’s stability under varying pH or temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours). HPLC monitoring identifies degradation products (e.g., ester hydrolysis to propanoic acid derivatives) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Lyophilization enhances shelf life if hygroscopic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.